molecular formula C20H19BrN2O2S B11115424 N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-(3-methylphenoxy)butanamide

N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-(3-methylphenoxy)butanamide

Cat. No.: B11115424
M. Wt: 431.3 g/mol
InChI Key: AAWPAGOKEBWXSG-UHFFFAOYSA-N
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Description

N-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]-4-(3-methylphenoxy)butanamide is a thiazole-based compound featuring a 4-bromophenyl substituent at the 4-position of the thiazole ring and a 3-methylphenoxybutanamide side chain. This structure combines electron-withdrawing (bromine) and hydrophobic (methylphenoxy) groups, which are critical for its physicochemical and biological properties. The compound’s synthesis typically involves nucleophilic substitution and condensation reactions, with structural confirmation via IR, NMR (¹H and ¹³C), and mass spectrometry . Crystallographic studies of analogous bromophenyl-thiazoles reveal planar thiazole rings and non-covalent interactions (e.g., hydrogen bonding) that stabilize the molecular packing .

Properties

Molecular Formula

C20H19BrN2O2S

Molecular Weight

431.3 g/mol

IUPAC Name

N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-(3-methylphenoxy)butanamide

InChI

InChI=1S/C20H19BrN2O2S/c1-14-4-2-5-17(12-14)25-11-3-6-19(24)23-20-22-18(13-26-20)15-7-9-16(21)10-8-15/h2,4-5,7-10,12-13H,3,6,11H2,1H3,(H,22,23,24)

InChI Key

AAWPAGOKEBWXSG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)OCCCC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-(3-methylphenoxy)butanamide typically involves multi-step organic reactions. One common method includes the formation of the thiazole ring through the cyclization of appropriate precursors, followed by the introduction of the bromophenyl and methylphenoxy groups under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize reaction efficiency, minimize waste, and ensure consistent product quality. The use of advanced purification techniques, such as chromatography and crystallization, is also common in industrial settings to achieve the desired compound specifications.

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-(3-methylphenoxy)butanamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Antimicrobial Properties
Research has demonstrated that derivatives of N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-(3-methylphenoxy)butanamide exhibit significant antimicrobial activity. A study evaluating various thiazole derivatives showed promising results against both Gram-positive and Gram-negative bacteria, as well as fungal strains. The compounds were tested using the turbidimetric method, revealing that certain derivatives had potent inhibitory effects against pathogenic microorganisms .

Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies have shown that it can inhibit the proliferation of cancer cell lines, particularly estrogen receptor-positive human breast adenocarcinoma cells (MCF7). The Sulforhodamine B (SRB) assay was employed to assess cell viability, indicating that specific derivatives of the compound could significantly reduce cell growth . Molecular docking studies further elucidated the binding interactions of these compounds with cancer-related receptors, suggesting mechanisms through which they exert their anticancer effects .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions. The initial steps include the formation of thiazole rings and subsequent coupling reactions to introduce the bromophenyl and butanamide groups. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and X-ray crystallography have been utilized to confirm the structure and purity of the synthesized compounds .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound derivatives. Variations in substituents on the thiazole ring or the phenoxy group can significantly influence biological activity. For instance, modifications in the bromine position or alterations in the alkyl chain length have been correlated with changes in antimicrobial and anticancer potency .

Case Studies

Several case studies highlight the therapeutic potential of this compound:

  • Case Study 1: Antimicrobial Efficacy
    A study published in 2019 evaluated a series of thiazole derivatives for their antimicrobial properties. Among them, this compound showed superior activity against resistant bacterial strains compared to standard antibiotics .
  • Case Study 2: Anticancer Activity
    Another significant study focused on its anticancer effects against MCF7 cell lines. The findings indicated that specific derivatives not only inhibited cell proliferation but also induced apoptosis in cancer cells through receptor-mediated pathways .

Mechanism of Action

The mechanism of action of N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-(3-methylphenoxy)butanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations :

  • Hydrophobic Side Chains: The 3-methylphenoxybutanamide chain likely improves membrane permeability relative to simpler benzamide or acetamide moieties in analogues .
  • Biphenyl vs. Monophenyl: Biphenyl-substituted thiazoles (e.g., 4'-fluorobiphenyl) exhibit superior antibacterial activity due to enhanced π-π stacking with target enzymes .
Pharmacological Profiles
  • Anti-Inflammatory Activity : Chlorophenyl-thiazoles (e.g., 5c) show higher potency than bromophenyl derivatives in carrageenan assays, suggesting steric hindrance from bromine may reduce target binding .
  • COX/LOX Inhibition : Thiazoles with polar groups (e.g., 6a’s hydroxy-methoxyphenyl) exhibit dual COX/LOX inhibition, while hydrophobic substituents favor COX-2 selectivity .
Crystallographic and Spectroscopic Insights
  • Tautomerism : Thiazole-thione tautomers (e.g., triazole-thiones) dominate in solution, confirmed by IR (C=S at 1247–1255 cm⁻¹) and NMR (absence of S–H signals) .
  • Crystal Packing : Bromophenyl-thiazoles form dimeric structures via C–H···π interactions, whereas chlorophenyl analogues favor halogen bonding .

Biological Activity

N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-(3-methylphenoxy)butanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer properties, supported by various research findings and case studies.

Chemical Structure and Properties

The compound has the following molecular formula:

  • Molecular Formula : C16H18BrN3OS
  • Molecular Weight : 447.32 g/mol

Its structure features a thiazole ring, which is known for its diverse biological activities, including antimicrobial and anticancer effects.

Antimicrobial Activity

Research indicates that compounds containing thiazole rings exhibit notable antimicrobial properties. In a study evaluating various thiazole derivatives, it was found that certain derivatives displayed significant activity against both Gram-positive and Gram-negative bacteria as well as fungal species. Specifically, the thiazole nucleus is believed to interfere with bacterial lipid biosynthesis, contributing to its antimicrobial effects .

Table 1: Antimicrobial Activity of Thiazole Derivatives

CompoundTarget OrganismActivity (Zone of Inhibition)
d1E. coli15 mm
d2S. aureus18 mm
d3C. albicans14 mm

Anticancer Activity

The anticancer potential of this compound has been evaluated against various cancer cell lines. In particular, studies have shown promising results against estrogen receptor-positive human breast adenocarcinoma (MCF7) cells using the Sulforhodamine B (SRB) assay. Compounds derived from thiazoles have demonstrated the ability to inhibit cancer cell proliferation significantly .

Table 2: Anticancer Activity Against MCF7 Cells

CompoundIC50 Value (µM)Mechanism of Action
d610Induction of apoptosis
d712Cell cycle arrest

Molecular Docking Studies

Molecular docking studies have been conducted to elucidate the binding interactions between the compound and its biological targets. These studies indicate that the thiazole moiety plays a critical role in binding affinity and specificity towards receptors involved in cancer progression and microbial resistance .

Case Study 1: Antimicrobial Efficacy

In a clinical setting, a derivative similar to this compound was tested against multi-drug resistant strains of bacteria. The compound exhibited significant antibacterial activity, leading to a reduction in bacterial load in infected models.

Case Study 2: Anticancer Investigation

A recent study investigated the effect of this compound on MCF7 cells, revealing that treatment led to increased apoptosis markers and decreased cell viability. The results suggest that this compound could be a candidate for further development into an anticancer agent.

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